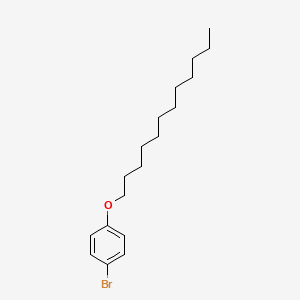

1-Bromo-4-dodecyloxybenzene

Description

Contextualization of 1-Bromo-4-dodecyloxybenzene within Aryl Halide Chemistry

As an aryl halide, this compound is a key substrate in a multitude of cross-coupling reactions. The carbon-bromine bond, while relatively stable, can be activated by various transition metal catalysts, most notably palladium, nickel, and cobalt. wikipedia.orgresearchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic organic chemistry.

The Williamson ether synthesis is a classic method for preparing ethers, and it can be used to synthesize this compound by reacting 4-bromophenol (B116583) with 1-bromododecane. sciengine.comfrancis-press.com The reactivity of the aryl halide can be influenced by the nature of the halogen, with reactivity generally following the trend I > Br > Cl. francis-press.com The presence of the electron-donating dodecyloxy group can also modulate the reactivity of the aromatic ring in electrophilic substitution reactions.

Significance of the Dodecyloxy Moiety in Organic Synthesis and Materials Science

The dodecyloxy group, a long twelve-carbon alkyl chain attached via an ether linkage, imparts significant and desirable properties to the molecule. ontosight.ai This long alkyl chain introduces a high degree of lipophilicity, making the compound and its derivatives soluble in nonpolar organic solvents. solubilityofthings.com This property is crucial for its application in the synthesis of materials intended for use in organic electronics and other non-aqueous systems.

Furthermore, the dodecyloxy chain promotes self-assembly and can influence the morphology of materials at the nanoscale. tcichemicals.com This is particularly important in the field of materials science, where the bulk properties of a material are often dictated by its supramolecular organization. The amphiphilic nature of molecules containing the dodecyloxy group can be exploited in the formation of surfactants, emulsifiers, and self-assembled structures like micelles. ontosight.ai This has led to its use in the development of liquid crystals, organic semiconductors, and light-responsive materials.

Overview of Research Trajectories Involving Aromatic Ethers with Halogen Substituents

Research into aromatic ethers with halogen substituents is a vibrant and evolving field. lsu.eduacs.orgmarketresearch.com These compounds serve as versatile intermediates in the synthesis of a wide range of functional molecules. For instance, they are used as precursors for pharmaceuticals, agrochemicals, and specialty chemicals. solubilityofthings.comontosight.ai

Recent research has focused on the development of novel catalytic systems for the functionalization of these halogenated aromatic ethers. researchgate.net This includes the use of earth-abundant metals and photoredox catalysis to achieve more sustainable and efficient synthetic transformations. researchgate.net The unique electronic and steric properties imparted by the combination of an ether linkage and a halogen atom on an aromatic ring continue to inspire the design and synthesis of new materials with tailored optical, electronic, and biological properties. acs.orgacs.org For example, halogenated aromatic ethers have been investigated for their potential as fungistatic compounds. acs.org

| Spectroscopy Type | Key Features | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.40 (d, 2H), 6.80 (d, 2H), 4.01 (t, 2H), 1.76 (m, 2H), 1.46 (m, 2H), 1.20-1.41 (br, 16H), 0.89 (t, 3H) | sciengine.com |

| ESI-MS (m/z) | Calculated for C₁₈H₂₉BrO [M+H]⁺: 340.14; Found: 340.29 | sciengine.com |

Compound Names Mentioned in this Article:

| Compound Name |

|---|

| This compound |

| 4-Bromophenol |

| 1-Bromododecane |

| Palladium |

| Nickel |

| Cobalt |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29BrO |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

1-bromo-4-dodecoxybenzene |

InChI |

InChI=1S/C18H29BrO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3 |

InChI Key |

UANZNBAPFCQDCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Preparation of 1-Bromo-4-dodecyloxybenzene

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This method involves the formation of an ether bond by the reaction of a phenoxide with an alkyl halide.

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis, a reliable SN2 reaction. wikipedia.org The process involves the reaction of 4-bromophenol (B116583) with a dodecyl halide, such as 1-bromododecane or 1-iodododecane. The reaction is initiated by deprotonating the hydroxyl group of 4-bromophenol with a suitable base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the primary carbon of the dodecyl halide, displacing the halide leaving group to form the desired aryl ether. wikipedia.org

The choice of alkyl halide can influence reaction rates, with iodides generally being more reactive than bromides due to iodide being a better leaving group. francis-press.com The reaction is typically carried out in a polar aprotic solvent which can solvate the cation of the base, leaving the phenoxide anion more available for reaction.

Table 1: Typical Reagents for Williamson Ether Synthesis of this compound

| Role | Compound Name | Formula |

| Phenolic Precursor | 4-Bromophenol | C₆H₅BrO |

| Alkylating Agent | 1-Bromododecane | C₁₂H₂₅Br |

| Base | Potassium Carbonate | K₂CO₃ |

| Solvent | Acetone | C₃H₆O |

| Solvent | N,N-Dimethylformamide | C₃H₇NO |

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of base is critical; while strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and are effective when paired with a polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF).

Reaction temperature is another key factor. While heating is necessary to drive the reaction to completion in a reasonable timeframe, excessively high temperatures can lead to side reactions. researchgate.net The reaction is typically refluxed for several hours. More recent methodologies have employed microwave irradiation to significantly reduce reaction times and potentially improve yields. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, particularly in biphasic solvent systems, by facilitating the transfer of the phenoxide ion into the organic phase. francis-press.com Careful control of stoichiometry, ensuring a slight excess of the alkylating agent, can also help drive the reaction to completion. Typical laboratory yields for this synthesis can range from 50% to over 90%, depending on the specific conditions employed. wikipedia.org

Derivatization and Functionalization Strategies Utilizing this compound as a Precursor

The bromine atom on the aromatic ring of this compound serves as a versatile functional handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org In this reaction, this compound can be coupled with various terminal alkynes to produce 4-(dodecyloxy)phenylalkyne derivatives. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a copper(I) salt, commonly copper(I) iodide (CuI), as a co-catalyst. organic-chemistry.orgnih.gov An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to act as both the solvent and the base required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. organic-chemistry.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups on the alkyne partner. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling

| Role | Reagent/Condition | Example |

| Aryl Halide | This compound | - |

| Alkyne | Terminal Alkyne | Phenylacetylene |

| Palladium Catalyst | Pd(0) or Pd(II) complex | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Copper(I) Halide | CuI |

| Base/Solvent | Amine | Triethylamine (Et₃N) |

| Temperature | Ambient to moderate heating | 25-80 °C |

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl structures by forming a carbon-carbon bond between an aryl halide and an organoboron compound. semanticscholar.orgnih.gov this compound can be effectively coupled with various arylboronic acids or their esters to synthesize 4-dodecyloxybiphenyl derivatives. This reaction requires a palladium catalyst, often Pd(PPh₃)₄ or a combination of a palladium(II) source like palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand. nih.gov A base is essential for the transmetalation step of the catalytic cycle, with common choices including aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The reaction is typically carried out in a two-phase solvent system, such as toluene/water or dioxane/water, under an inert atmosphere to protect the catalyst. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituted aryl groups. rsc.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Role | Reagent/Condition | Example |

| Aryl Halide | This compound | - |

| Organoboron Reagent | Arylboronic Acid | Phenylboronic Acid |

| Palladium Catalyst | Pd(0) or Pd(II) complex | Pd(PPh₃)₄ |

| Base | Inorganic Base | K₂CO₃ |

| Solvent System | Organic/Aqueous | Toluene/Water |

| Temperature | Reflux | 80-110 °C |

Grignard Reagent Formation and Subsequent Transformations

The conversion of this compound into its corresponding Grignard reagent, 4-dodecyloxyphenylmagnesium bromide, is a critical step that transforms the aromatic ring from an electrophilic to a highly nucleophilic species. This transformation is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The presence of the ether is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent as it forms. The general scheme for this reaction is as follows:

Reaction Scheme: Formation of 4-dodecyloxyphenylmagnesium bromide

| Reactant | Reagent | Solvent | Product |

| This compound | Magnesium (Mg) | Anhydrous Ether (e.g., THF) | 4-Dodecyloxyphenylmagnesium bromide |

Once formed, 4-dodecyloxyphenylmagnesium bromide is a potent nucleophile and a strong base. Its synthetic utility is primarily realized through its reactions with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds.

Transformations of 4-dodecyloxyphenylmagnesium bromide:

A significant application of this Grignard reagent is its reaction with carbonyl compounds. For instance, reaction with aldehydes and ketones results in the formation of secondary and tertiary alcohols, respectively. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol.

Furthermore, 4-dodecyloxyphenylmagnesium bromide can participate in cross-coupling reactions. These reactions, often catalyzed by transition metals like nickel or palladium, enable the formation of biaryl compounds or the introduction of various alkyl or aryl substituents onto the aromatic ring. For example, coupling with other aryl halides can lead to the synthesis of complex polyaromatic structures.

Nucleophilic Substitution Reactions on Derived Species

While direct nucleophilic aromatic substitution on this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring, substitution reactions can be facilitated on derivatives where the aromatic ring has been activated. The presence of strong electron-withdrawing groups ortho or para to the bromine atom can significantly enhance the susceptibility of the carbon-bromine bond to nucleophilic attack.

However, a more common strategy involves the transformation of the bromo-substituent itself via organometallic intermediates. For instance, the Grignard reagent, 4-dodecyloxyphenylmagnesium bromide, can be considered a "derived species." While it primarily acts as a nucleophile, its formation is a prerequisite for a variety of transformations that can be conceptually viewed as substitutions.

In the context of cross-coupling reactions, the reaction of 4-dodecyloxyphenylmagnesium bromide with an alkyl or aryl halide in the presence of a suitable catalyst effectively results in the substitution of the magnesium bromide moiety with the new organic group. This process, while mechanistically distinct from a classical SNAr reaction, achieves the net result of a nucleophilic substitution on the aromatic ring.

Spectroscopic and Structural Elucidation Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Assessment

Proton NMR (¹H NMR) spectroscopy of 1-bromo-4-dodecyloxybenzene reveals distinct signals corresponding to the aromatic protons and the long alkyl chain protons. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the bromine atom are expected to be slightly downfield compared to those adjacent to the dodecyloxy group due to the differing electronic effects of the substituents.

The aliphatic region of the spectrum is dominated by the signals from the dodecyloxy chain. The methylene (B1212753) group attached directly to the oxygen atom (-O-CH₂-) is the most deshielded of the alkyl protons and appears as a triplet. The subsequent methylene groups along the chain produce a large, complex multiplet in the middle of the aliphatic region. The terminal methyl group (-CH₃) of the dodecyl chain appears as a distinct triplet at the most upfield position.

Based on data from analogous compounds such as 1-bromo-4-butoxybenzene (B1267048) and 1-bromo-4-octyloxybenzene, the expected chemical shifts for this compound are summarized in the table below. rsc.orgresearchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2, H-6) | ~ 7.35 | Doublet |

| Aromatic (H-3, H-5) | ~ 6.77 | Doublet |

| -O-CH₂- | ~ 3.91 | Triplet |

| -O-CH₂-CH₂- | ~ 1.75 | Multiplet |

| -(CH₂)₉- | ~ 1.45 - 1.25 | Multiplet |

| -CH₃ | ~ 0.88 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. The spectrum is characterized by signals corresponding to the aromatic carbons and the twelve carbons of the dodecyl chain.

In the aromatic region, four distinct signals are expected for the benzene ring due to the different substituents. The carbon atom attached to the bromine (C-1) and the carbon atom attached to the oxygen of the dodecyloxy group (C-4) are quaternary carbons and will have chemical shifts influenced by the electronegativity and heavy atom effect of the substituents. The two pairs of equivalent aromatic methine carbons (C-2/C-6 and C-3/C-5) will also show distinct signals.

The aliphatic region of the ¹³C NMR spectrum will display a series of signals for the dodecyl chain. The carbon of the methylene group bonded to the oxygen atom (-O-CH₂-) will be the most downfield of the aliphatic carbons. The carbons of the subsequent methylene groups will resonate in a narrow range in the upfield region, and the terminal methyl carbon will have the lowest chemical shift. The expected chemical shifts, extrapolated from data for 1-bromo-4-butoxybenzene, are presented below. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-4) | ~ 158.5 |

| Aromatic (C-2, C-6) | ~ 132.4 |

| Aromatic (C-3, C-5) | ~ 116.5 |

| Aromatic (C-1) | ~ 112.8 |

| -O-CH₂- | ~ 68.1 |

| Aliphatic Chain | ~ 31.9 - 22.7 |

| -CH₃ | ~ 14.1 |

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule. The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) will exhibit strong stretching vibrations in the region of 1250-1000 cm⁻¹. The long aliphatic chain will be evident from the strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~ 3100 - 3000 |

| Aliphatic C-H Stretch | ~ 2960 - 2850 |

| Aromatic C=C Stretch | ~ 1600 - 1450 |

| Aliphatic C-H Bend | ~ 1465 |

| Aryl Ether C-O Stretch | ~ 1250 |

| Alkyl Ether C-O Stretch | ~ 1050 |

| C-Br Stretch | ~ 650 - 550 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* electronic transitions. The presence of the bromo and dodecyloxy substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). Typically, substituted benzenes exhibit two main absorption bands. The primary band (E-band) appears at shorter wavelengths with high intensity, and a secondary band (B-band), which shows fine structure, appears at longer wavelengths with lower intensity. The specific λmax values would be determined by the solvent used for the analysis.

| Electronic Transition | Expected Absorption Maximum (λmax, nm) |

| π → π* (Primary Band) | ~ 200 - 230 |

| π → π* (Secondary Band) | ~ 270 - 290 |

Mass Spectrometry (MS) in Molecular Composition Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound (C₁₈H₂₉BrO), mass spectrometry confirms the expected molecular mass and provides insights into its fragmentation patterns.

The molecular ion peak [M]⁺ is expected to appear as a pair of peaks of nearly equal intensity, a characteristic signature of a molecule containing a single bromine atom. This is due to the natural isotopic abundance of bromine, which exists as a roughly 1:1 mixture of ⁷⁹Br and ⁸¹Br. msu.eduyoutube.com Consequently, the mass spectrum will show a peak for [C₁₈H₂₉⁷⁹BrO]⁺ and another peak at two mass units higher for [C₁₈H₂₉⁸¹BrO]⁺.

Common fragmentation patterns for this type of molecule involve cleavage of the ether bond and fragmentation of the alkyl chain. libretexts.orgmiamioh.edu Alpha-cleavage next to the oxygen atom can result in the loss of the dodecyl group or parts of it. The fragmentation of the long alkyl chain typically produces clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The aromatic portion of the molecule is relatively stable and its corresponding fragment ion peak is expected to be prominent. libretexts.org

| Theoretical m/z | Ion Formula | Description |

|---|---|---|

| 340.15 | [C₁₈H₂₉⁷⁹BrO]⁺ | Molecular Ion (M⁺) |

| 342.15 | [C₁₈H₂₉⁸¹BrO]⁺ | Molecular Ion (M+2)⁺ |

| 171.19 | [C₁₂H₂₇]⁺ | Fragment from cleavage of the dodecyl chain |

| 173.00 | [C₆H₄⁷⁹BrO]⁺ | Fragment from cleavage of the ether bond |

| 175.00 | [C₆H₄⁸¹BrO]⁺ | Fragment from cleavage of the ether bond (M+2) |

X-ray Diffraction (XRD) for Ordered Phase Characterization

X-ray diffraction is an essential technique for investigating the atomic and molecular structure of crystalline materials. It is particularly useful for characterizing the ordered phases that can be formed by molecules like this compound, which is a known precursor for liquid crystals.

While obtaining a single crystal of this compound itself can be challenging, this molecule is often used as a building block or synthon in the synthesis of more complex, crystalline materials. researchgate.net When such derived structures, like co-crystals or metal-organic complexes, are grown into single crystals, single-crystal XRD can provide precise atomic coordinates. researchgate.net

Powder X-ray diffraction (PXRD) is instrumental in the characterization of polycrystalline materials and liquid crystalline phases (mesophases). For compounds like this compound and its derivatives, which can exhibit liquid crystalline behavior, PXRD is used to identify the type of mesophase, such as nematic, smectic, or columnar phases. rasayanjournal.co.in

In a typical PXRD pattern of a liquid crystal, a sharp reflection at a small angle (low 2θ) corresponds to the layer spacing in smectic phases or the intermolecular distance between molecular centers in other phases. A broad, diffuse peak at a wider angle (high 2θ) is characteristic of the average distance between adjacent molecules, reflecting the liquid-like disorder within the phase. By analyzing the positions and shapes of these diffraction peaks at various temperatures, the specific type of mesophase and the transitions between them can be determined.

Thermal Analysis Techniques for Phase Transition and Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing the phase behavior and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify the energy changes associated with phase transitions. mdpi.com For a liquid crystal precursor like this compound or its derivatives, a DSC thermogram would reveal key transitions.

Upon heating, an endothermic peak would signify the melting of the crystalline solid into a liquid crystalline phase or directly into an isotropic liquid. If a liquid crystalline phase is present, another endothermic peak at a higher temperature, known as the clearing point, would mark the transition to the isotropic liquid state. The temperature at which the peak maximum occurs indicates the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) of the transition. These thermodynamic data are crucial for constructing a phase diagram for the material. nih.gov

| Transition | Typical Observation | Thermodynamic Data Obtained |

|---|---|---|

| Melting (Crystal to Liquid Crystal/Liquid) | Endothermic Peak | Melting Temperature (Tₘ), Enthalpy of Fusion (ΔHₘ) |

| Clearing (Liquid Crystal to Isotropic Liquid) | Endothermic Peak | Clearing Temperature (T꜀), Enthalpy of Transition (ΔH꜀) |

| Crystallization (On Cooling) | Exothermic Peak | Crystallization Temperature (T꜀), Enthalpy of Crystallization (ΔH꜀) |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comtainstruments.com This technique is primarily used to determine the thermal stability and decomposition profile of a material. nasa.gov

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic structure and related properties of 1-Bromo-4-dodecyloxybenzene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation (molecular geometry). By optimizing the geometry, theoretical bond lengths, bond angles, and dihedral angles can be obtained. These computed parameters provide a detailed picture of the molecule's shape, including the planarity of the benzene (B151609) ring and the conformation of the dodecyloxy chain. Such studies on similar aromatic compounds have shown that DFT methods, like B3LYP with a suitable basis set (e.g., 6-31G or larger), can provide structural parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

The electronic structure, including the distribution of electron density, can also be mapped. This allows for the identification of electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

Illustrative DFT-Calculated Geometrical Parameters The following table contains hypothetical, yet representative, data for this compound to illustrate the typical output of a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (Aromatic) | 1.37 Å |

| Bond Length | O-C (Alkyl) | 1.45 Å |

| Bond Angle | C-C-Br | 119.8° |

| Bond Angle | C-O-C | 118.5° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ether group, while the LUMO would also be distributed over the aromatic system. The energy of these orbitals dictates the molecule's ability to participate in charge transfer interactions. researchgate.net

Illustrative Frontier Orbital Energies This table presents plausible energy values for the frontier orbitals of this compound, based on values for similar aromatic ethers and bromo-aromatics. This data is for illustrative purposes.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

Building upon DFT and HOMO-LUMO analysis, theoretical methods can predict the optical and electronic properties of this compound. Time-Dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra (like UV-Visible spectra). mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com These absorptions correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (e.g., π → π* transitions). mdpi.com

Furthermore, global reactivity descriptors, which are derived from the HOMO and LUMO energies, can quantify electronic properties. mdpi.com Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide a quantitative measure of the molecule's reactivity and stability. mdpi.com For instance, a higher chemical hardness, directly related to a larger HOMO-LUMO gap, indicates greater resistance to change in its electron distribution. researchgate.net

Molecular Dynamics Simulations for Self-Assembly Mechanisms

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. nih.gov MD simulations can provide invaluable insights into the self-assembly mechanisms of amphiphilic molecules like this compound. researchgate.net

In an MD simulation, the molecule is treated using a classical mechanics model with a defined force field that describes the interactions between atoms. By solving Newton's equations of motion for a system containing many molecules and solvent (e.g., water), the simulation can track the trajectory of each atom over time. nih.gov This allows researchers to observe how these molecules might aggregate and organize into larger structures, such as micelles, bilayers, or liquid crystals. The simulation can reveal the key intermolecular forces—such as van der Waals interactions between the dodecyl chains and π-π stacking of the benzene rings—that drive the self-assembly process. researchgate.net These simulations are crucial for understanding how the balance between the hydrophobic alkyl tail and the polarizable bromobenzene (B47551) headgroup dictates the final supramolecular architecture. nih.govresearchgate.net

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

In the realm of organic electronics, 1-Bromo-4-dodecyloxybenzene is a key precursor for creating active materials used in a variety of devices. The dodecyloxy side chain is particularly important as it imparts solubility in common organic solvents, enabling the use of cost-effective solution-based fabrication techniques like spin-coating and printing for large-area electronics. semi.ac.cn

This compound is a versatile precursor for the synthesis of organic semiconductors. The bromine atom on the phenyl ring provides a reactive handle for various carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental to building up the larger, conjugated π-systems that are responsible for charge transport in semiconducting materials. By coupling this molecule with other aromatic or heteroaromatic units, chemists can design and synthesize a vast library of organic semiconductors with tailored electronic properties. The long dodecyloxy chain ensures that these often rigid and planar molecules remain soluble, which is a crucial prerequisite for their processing and integration into electronic devices.

Conjugated polymers are essential components in the active layer of organic photovoltaic (OPV) devices, where they typically function as the electron donor in a bulk heterojunction (BHJ) blend. atomfair.comtcichemicals.com Monomers derived from this compound are frequently incorporated into the backbones of these polymers. rsc.org The purpose of the 4-dodecyloxybenzene moiety is twofold:

Solubility and Processability : The long alkyl chain is the primary driver of solubility for the resulting conjugated polymer. This allows the polymer to be dissolved along with an electron acceptor (like a fullerene derivative or a non-fullerene acceptor) and cast from solution to form the photoactive BHJ layer. semi.ac.cnresearchgate.net

Morphology Control : The side chains play a critical role in dictating the solid-state packing and nanoscale morphology of the BHJ film. The arrangement and interpenetration of the donor polymer and acceptor material at the nanoscale are crucial for efficient exciton (B1674681) dissociation into free charge carriers and their subsequent transport to the electrodes, directly impacting the power conversion efficiency of the solar cell. atomfair.com

By modifying the polymer backbone with units derived from this compound, researchers can fine-tune the material's electronic energy levels (HOMO/LUMO), absorption spectrum, and morphological properties to optimize device performance. rsc.org

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics, such as displays, sensors, and RFID tags. researchgate.netresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. researchgate.net Small molecules and polymers synthesized using this compound as a starting material have been integrated into OFETs. frontiersin.org

Below is a table summarizing the typical impact of incorporating the 4-dodecyloxybenzene moiety into semiconductors for OFET applications.

| Property Affected | Role of 4-Dodecyloxybenzene Moiety | Resulting Impact on OFET Performance |

| Solubility | The long alkyl chain enhances solubility in organic solvents. | Enables solution-based processing (e.g., spin-coating, inkjet printing) for device fabrication. |

| Molecular Packing | Influences intermolecular distance and π-π stacking through steric effects and van der Waals forces. | Modulates the thin-film morphology, which is critical for efficient charge transport. |

| Charge Mobility | Optimized molecular packing creates ordered pathways for charge carriers. | Can lead to higher field-effect mobility, a key metric for transistor performance. |

| Film Formation | Affects the quality and uniformity of the deposited semiconductor thin film. | Good film-forming properties are essential for reliable and reproducible device operation. |

Liquid Crystalline Materials and Mesophase Behavior

The molecular architecture of this compound—a rigid aromatic core attached to a flexible alkyl chain—is archetypal for the design of liquid crystals. This structure allows for the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. This compound is an ideal precursor for creating calamitic (rod-shaped) liquid crystals. Through chemical modification at the bromine site, it can be elongated or functionalized to produce molecules that exhibit nematic or smectic phases. The dodecyloxy chain acts as a flexible tail that, along with the rigid core, drives the anisotropic self-assembly characteristic of liquid crystalline phases. The length of this alkyl chain is a determining factor in the type of mesophase formed and the temperature range over which it is stable. For instance, longer chains like the dodecyl group tend to promote more ordered smectic phases, where molecules are arranged in layers.

Ionic liquid crystals (ILCs) are a fascinating class of materials that merge the properties of ionic liquids (e.g., ionic conductivity, low volatility) with the self-organizing behavior of liquid crystals. nih.govmdpi.com this compound and its analogues are used in the synthesis of ILCs, particularly those based on imidazolium (B1220033) salts. nih.govresearchgate.net

A common synthetic route involves the N-arylation of imidazole (B134444) with a 4-dodecyloxy-substituted halobenzene, followed by quaternization of the second nitrogen atom to form the imidazolium cation. nih.gov In these molecules, the 4-dodecyloxybenzene unit serves as the mesogenic (liquid crystal-forming) part, promoting self-assembly into ordered structures, while the imidazolium headgroup and its counter-ion provide the ionic character. The dodecyloxy tail is crucial for inducing mesophase behavior, often leading to the formation of highly ordered smectic phases where the ionic components are segregated into distinct layers or channels, facilitating anisotropic ion transport. mdpi.com

The table below presents representative phase transition data for an imidazolium-based ionic liquid crystal synthesized from a related precursor, illustrating the typical thermal behavior.

| Compound | Phase Transition | Temperature (°C) |

| 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide | Crystal to Smectic A | 85 |

| Smectic A to Isotropic Liquid | 102 |

Data are illustrative and based on findings for similar compounds. nih.gov

This dual functionality makes ILCs promising candidates for applications such as electrolytes in batteries, dye-sensitized solar cells, and anisotropic ion conductors. mdpi.com

Investigation of Discotic Liquid Crystalline Systems

While not a discotic liquid crystal itself, this compound is a crucial starting material for synthesizing larger, disc-shaped molecules. Discotic liquid crystals are typically composed of a central aromatic core surrounded by flexible alkyl chains. uea.ac.ukrsc.org The 4-dodecyloxyphenyl moiety from this compound can be coupled to form more complex, polycyclic aromatic cores, such as triphenylenes or hexabenzocoronenes.

For instance, in the synthesis of a triphenylene-based discotic liquid crystal, six molecules derived from this compound could theoretically be coupled to form a central triphenylene (B110318) core, with the dodecyloxy chains radiating outwards. uea.ac.uk These flexible chains are essential for inducing the liquid crystalline phase, as they promote fluidity while the flat aromatic cores tend to stack on top of one another, forming columns. These columnar structures are of great interest for their potential use as organic semiconductors. rsc.org

Tailoring Mesophase Structures and Transitions

The dodecyloxy tail of this compound is instrumental in controlling the structure and thermal behavior of liquid crystal mesophases. The length and flexibility of the alkyl chain directly influence the melting and clearing points of the liquid crystal. Longer chains, such as the C12 dodecyl group, increase van der Waals interactions between molecules, which can stabilize mesophases like the smectic (layered) or columnar phases over a broad temperature range. tandfonline.commdpi.com

Research on various liquid crystalline systems demonstrates that the alkyl chain length is a critical design parameter. tandfonline.com By modifying this chain, researchers can fine-tune the transition temperatures between crystalline, liquid crystalline, and isotropic liquid states. For example, in homologous series of calamitic liquid crystals, increasing the alkyl chain length often leads to the emergence of smectic phases in addition to or instead of nematic phases. nih.gov The dodecyl chain provides a significant degree of molecular flexibility and space-filling capability, which favors the formation of more ordered, layered structures. nih.gov

| Compound Series | Alkyl Chain Length (n) | Observed Mesophase(s) |

|---|---|---|

| 4-n-alkoxyphenyl 4'-n-alkoxybenzoates | 4-6 | Nematic |

| 8-10 | Nematic, Smectic A | |

| 12 | Smectic A |

This interactive table illustrates the general principle that increasing alkyl chain length tends to promote more ordered smectic phases over nematic phases in calamitic liquid crystals.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structure of this compound makes it an ideal component for designing such systems.

Building Block for Self-Assembled Systems

The compound's amphiphilic character is a key driver for self-assembly. In appropriate solvents or conditions, these molecules can spontaneously organize to minimize unfavorable interactions between their polar and nonpolar segments. The bromo-functional group also provides a reactive site for further chemical modification, allowing it to be incorporated into larger, more complex supramolecular structures such as polymers, dendrimers, or macrocycles. mdpi.com For example, it can be used in cross-coupling reactions to create star-shaped molecules that self-assemble into columnar liquid crystals. figshare.com

Role of Alkyl Chain in Influencing Intermolecular Interactions and Organization

The twelve-carbon alkyl chain plays a dominant role in the self-assembly process. Van der Waals forces between adjacent dodecyl chains are significant and drive the molecules to pack in an ordered fashion. aip.org In many systems, these aliphatic chains interdigitate or segregate into their own domains, leading to the formation of lamellar (layered) or cylindrical structures. acs.org This micro-phase separation is a fundamental principle of self-assembly.

The flexibility of the dodecyl chain allows the system to adopt conformations that maximize favorable packing and minimize empty space. This process is crucial for the formation of stable, long-range ordered structures, which are the hallmark of liquid crystals and other self-assembled materials. tandfonline.comacs.org

Formation of Ordered Molecular Aggregates

The self-assembly of molecules like this compound can lead to the formation of various ordered aggregates. In solution, they can form micelles or vesicles, with the hydrophobic dodecyl tails sequestered away from the solvent and the polar bromophenyl heads exposed. On surfaces, they can form highly ordered self-assembled monolayers (SAMs), where the molecules align themselves due to interactions with the substrate and with each other. aip.org Such ordered aggregates are foundational to applications in surface modification, sensing, and nanotechnology.

Nanomaterials and Quantum Dots Production

The direct application of this compound in the production of nanomaterials and quantum dots is not a common practice. The synthesis of these materials typically relies on different chemical precursors and mechanisms.

For instance, the synthesis of semiconductor quantum dots (like CdSe or CdTe) usually involves the high-temperature decomposition of organometallic precursors in the presence of specific coordinating ligands. nih.gov These ligands, often long-chain alkylthiols or phosphines, bind to the surface of the growing nanocrystal, controlling its size and preventing aggregation. nih.govfrontiersin.org While the dodecyl group is a common feature in such ligands, this compound lacks the necessary functional group (e.g., a thiol) to effectively cap a quantum dot surface.

Similarly, the synthesis of metallic or metal oxide nanomaterials often involves the reduction of metal salts or the hydrolysis of metal alkoxides. nih.govmdpi.com While brominated aromatic compounds can be used in some specialized syntheses, they are not standard reagents for the production of common nanoparticles. Therefore, the role of this compound in this area is not established.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Performance

The exploration of new derivatives of 1-bromo-4-dodecyloxybenzene is a primary focus for enhancing material performance, particularly in the realm of liquid crystals (LCs). The dodecyloxy chain is instrumental in promoting mesogenic behavior, and by modifying the rest of the molecule, researchers can fine-tune properties for specific applications. mdpi.comtcichemicals.com

Future work will likely concentrate on creating calamitic (rod-shaped) liquid crystals with advanced electro-optical properties. mdpi.com Research into phenyl benzoate-based calamitic liquid crystals, for which this compound is a valuable precursor, is ongoing. These efforts aim to produce materials with broad nematic or smectic phases, crucial for display technologies and spatial light modulators. mdpi.com

A significant emerging trend is the incorporation of fluorine atoms into the molecular structure. Fluorine-tail-terminated alkoxy chains can suppress certain liquid crystal phases, like the smectic phase, to enhance the desirable nematic phase, which is useful for creating materials with supercooling properties for binary mixture analysis in chemoresponsive sensors. tandfonline.com Furthermore, the synthesis of derivatives with reactive double bonds on the aliphatic chain termini is being explored to enable their incorporation into polymeric materials, such as nematic elastomers. mdpi.com

The following table summarizes the types of novel derivatives being explored and their potential performance enhancements:

| Derivative Class | Structural Modification | Targeted Performance Enhancement | Potential Application |

| Calamitic Liquid Crystals | Elongated rigid core via coupling reactions | Broadened nematic/smectic phase ranges, faster switching speeds | Advanced LCDs, optical sensors |

| Fluorinated Mesogens | Terminal fluorine substitution on the alkoxy chain | Suppression of smectic phases, enhanced nematic range, supercooling | Chemoresponsive sensors, display mixtures |

| Reactive Mesogens | Introduction of terminal double bonds | Polymerizability, formation of cross-linked networks | Nematic elastomers, smart films |

| Ionic Liquid Crystals | Incorporation of charged moieties | Anisotropic ion conductivity, thermal stability | Solid-state electrolytes, electro-optical devices |

Advanced Polymer Architectures and Their Functionality

The integration of mesogenic units derived from this compound into polymer backbones is a promising avenue for creating materials that combine the properties of liquid crystals with the processability and mechanical robustness of polymers. These liquid crystal polymers (LCPs) are poised for use in a variety of advanced applications.

Side-chain liquid crystal polymers (SCLCPs), where calamitic mesogens are attached as side chains to a flexible polymer backbone, are a major area of investigation. mdpi.com By using derivatives of this compound as the mesogenic side group, researchers can design SCLCPs that exhibit nematic or smectic phases. mdpi.com The future in this area lies in creating polymers with precisely controlled architectures to achieve specific functionalities, such as in drug delivery systems where the polymer can form cubic or hexagonal mesophases for controlled release. researchgate.net

Another direction is the development of bio-based and biodegradable polymers, aligning with global sustainability efforts. lidsen.com Research is increasingly focused on synthesizing polymer precursors from renewable resources that can be functionalized with mesogenic units derived from compounds like this compound. lidsen.comresearchgate.net

| Polymer Architecture | Description | Emerging Functionality |

| Side-Chain Liquid Crystal Polymers (SCLCPs) | Mesogenic units derived from this compound are attached as pendants to a polymer backbone. | Stimuli-responsive materials, tunable optics, data storage. |

| Main-Chain Liquid Crystal Polymers (MCLCPs) | The rigid core of the mesogen is incorporated directly into the main polymer chain. | High-strength fibers, materials with high thermal stability. |

| Liquid Crystal Elastomers (LCEs) | Lightly cross-linked LCPs that exhibit significant changes in shape in response to external stimuli. | Artificial muscles, soft robotics, actuators. |

| Bio-based LCPs | Polymers derived from renewable precursors functionalized with mesogenic units. | Sustainable high-performance materials, biodegradable electronics. |

Integration into Multi-Component Systems for Synergistic Effects

The true potential of materials derived from this compound may be realized in multi-component systems where their unique properties can act in synergy with other materials. This integration is a key trend for creating next-generation sensors, actuators, and smart devices.

A particularly exciting area of research is the combination of liquid crystals with nanomaterials. For instance, the integration of graphene with liquid crystals has been shown to produce sensors with significantly enhanced sensitivity and selectivity. mdpi.com The exceptional electronic and thermal properties of graphene complement the dynamic and responsive nature of liquid crystals, opening doors for advanced thermal and infrared sensing, as well as chemical and biological detection. mdpi.com

Liquid crystal elastomers (LCEs) derived from this compound precursors can be architected into metamaterials with unique energy-absorbing properties. johnshopkins.edu The synergistic interaction between the viscoelastic dissipation of the LCE and the snap-through buckling of the structure can lead to materials with exceptionally high energy absorption density, far surpassing conventional elastomers. johnshopkins.edu Furthermore, controlling the interface between different liquid crystal materials in a multi-component system is crucial for modulating the system's optical properties and creating complex, responsive behaviors. researchgate.net

Computational Design and High-Throughput Screening for Material Discovery

The traditional, Edisonian approach to materials discovery is being superseded by computational design and high-throughput screening methods. nih.gov These techniques are set to dramatically accelerate the identification of new and improved materials derived from this compound.

Density Functional Theory (DFT) is already being used to correlate the molecular structure of liquid crystals with their mesomorphic properties. researchgate.netmdpi.com Computational studies can predict how changes in the length of the terminal alkoxy chain or the addition of different functional groups will affect the stability of liquid crystal phases, dipole moments, and molecular polarizability. mdpi.comnih.govresearchgate.net This allows for the in silico design of molecules with desired characteristics before undertaking costly and time-consuming synthesis.

High-throughput screening, both computational and experimental, allows for the rapid evaluation of vast libraries of potential material candidates. nih.govrsc.org For instance, by systematically varying the components of a synthesis that uses this compound as a precursor, it is possible to quickly identify compositions and processing parameters that lead to materials with optimal properties, such as in the discovery of novel metal-organic frameworks. nih.gov The large datasets generated by these methods can then be analyzed using machine learning algorithms to extract quantitative structure-activity relationships, guiding the future design of even more advanced materials. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-bromo-4-dodecyloxybenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 1-bromo-4-hydroxybenzene with dodecyl bromide under alkaline conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., K₂CO₃ or phase-transfer catalysts). Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and optimizing stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) can improve yields . Purification via column chromatography (silica gel, gradient elution) is critical due to the compound’s high lipophilicity.

Q. How does the dodecyloxy chain influence the compound’s solubility and reactivity compared to shorter-chain analogs (e.g., butoxy or hexadecyloxy derivatives)?

- Methodological Answer : The dodecyloxy chain enhances solubility in nonpolar solvents (e.g., hexane, chloroform) but reduces aqueous solubility, impacting its utility in polar reaction systems. Comparative studies using analogs (e.g., 1-bromo-4-butoxybenzene or 1-bromo-4-hexadecyloxybenzene) reveal that chain length affects melting points (mp decreases with longer chains) and liquid crystalline behavior. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are recommended for phase behavior analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, doublets) and dodecyloxy chain signals (δ 0.8–1.5 ppm).

- ¹³C NMR : Confirm the ether linkage (C-O signal at δ 60–70 ppm) and bromine’s deshielding effect on the adjacent aromatic carbon.

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform rigorous purification (e.g., recrystallization from ethanol/water mixtures) and characterize via X-ray crystallography to confirm crystal structure. Compare DSC thermograms (heating rate 10°C/min) to identify metastable phases. Literature reviews should prioritize peer-reviewed journals over vendor catalogs, which may lack validation .

Q. What strategies enable the use of this compound in air-sensitive organometallic reactions?

- Methodological Answer : Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines. Pre-dry solvents (e.g., THF over Na/benzophenone) and substrates (azeotropic distillation with toluene). Monitor reaction progress via in situ IR or GC-MS. The compound’s bromine atom facilitates Suzuki-Miyaura couplings; optimize Pd catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) for cross-coupling efficiency .

Q. How does the compound’s self-assembly behavior in supramolecular systems compare to structurally related surfactants?

- Methodological Answer : The dodecyloxy chain promotes micelle or vesicle formation in nonpolar media. Use dynamic light scattering (DLS) and cryo-TEM to analyze aggregate size/morphology. Compare critical micelle concentration (CMC) with shorter-chain analogs via surface tension measurements. Applications in drug delivery or nanotemplating require tuning alkyl chain length and solvent polarity .

Q. What are the challenges in quantifying trace impurities (e.g., residual dodecyl bromide) in this compound, and how are they addressed?

- Methodological Answer : Impurities affect catalytic reactions and material properties. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for quantification. Limit detection to <0.1% via calibration curves. Alternatively, GC-MS with electron ionization (EI) can identify volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.